

1-(5-Fluoropyridin-2-yl)ethanone structure and formula

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Compound of Interest

Compound Name: 1-(5-Fluoropyridin-2-yl)ethanone

Cat. No.: B1397919

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An In-depth Technical Guide to **1-(5-Fluoropyridin-2-yl)ethanone**: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **1-(5-Fluoropyridin-2-yl)ethanone**, a key fluorinated pyridine derivative utilized extensively as a building block in modern drug discovery and development. The strategic incorporation of a fluorine atom onto the pyridine scaffold significantly influences the molecule's physicochemical properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability in derivative compounds. This document details the structural and spectroscopic properties of **1-(5-Fluoropyridin-2-yl)ethanone**, presents a robust, proposed synthetic protocol based on established organometallic chemistry, and discusses its critical applications in medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Value of Fluoropyridines in Medicinal Chemistry

The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals.^[1] Its ability to act as a hydrogen bond acceptor and engage in various binding interactions makes it a privileged scaffold. The introduction of fluorine, a cornerstone of modern medicinal chemistry, further enhances the utility of this scaffold.

Fluorine's unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's pKa, lipophilicity, conformation, and metabolic stability.[2] These modifications are often crucial for optimizing a lead compound's pharmacokinetic profile and overall efficacy.[3]

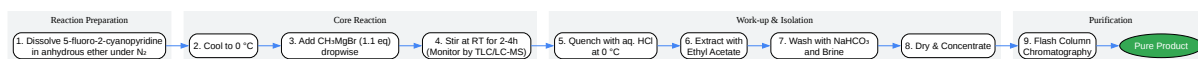
1-(5-Fluoropyridin-2-yl)ethanone (CAS No. 915720-54-6) is a prime example of a high-value building block that combines these features. The 5-fluoro substituent modifies the electronic character of the pyridine ring, while the 2-acetyl group provides a reactive handle for a multitude of synthetic transformations, including condensation, oxidation, reduction, and further carbon-carbon bond-forming reactions. This dual functionality makes it an indispensable intermediate for constructing complex molecular architectures.

Physicochemical Properties and Structural Elucidation

Core Structure and Properties

1-(5-Fluoropyridin-2-yl)ethanone is a solid at room temperature with the molecular formula C_7H_6FNO . Its structure features a pyridine ring substituted at the C5 position with a fluorine atom and at the C2 position with an acetyl group.

Diagram 1: Chemical Structure of **1-(5-Fluoropyridin-2-yl)ethanone**



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